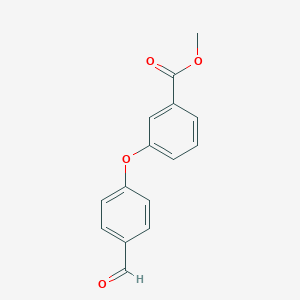
Methyl 3-(4-formylphenoxy)benzoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of methyl 3-(4-formylphenoxy)benzoate involves condensation reactions, utilizing catalysts and condensing agents for optimization. Lou Hong-xiang (2012) detailed a method for synthesizing a related compound, showcasing the importance of reaction conditions such as catalyst selection and material input ratios for achieving high yields over a specific reaction time (Lou Hong-xiang, 2012).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction. Studies by Z. Şahin et al. (2015) have explored the optimized molecular structure, harmonic vibrational frequencies, and chemical shifts, providing insights into the structural elucidation of such compounds (Şahin et al., 2015).
Chemical Reactions and Properties
Research on similar compounds has identified key reactions, including condensation and polymerization, which underline the chemical reactivity and potential applications of methyl 3-(4-formylphenoxy)benzoate. Studies involving the synthesis of indenopyrazoles highlighted the role of substituents in influencing antiproliferative activity, suggesting the chemical versatility of related compounds (Minegishi et al., 2015).
Physical Properties Analysis
The photophysical properties of related compounds, such as quantum yields and excited-state proton transfer, have been investigated, revealing the impact of specific substituents on luminescence properties. This research provides a foundation for understanding the physical properties of methyl 3-(4-formylphenoxy)benzoate and related molecules (Kim et al., 2021).
Chemical Properties Analysis
Molecular pharmacology studies, such as those on methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME), offer insights into the chemical properties and potential biological applications of related compounds. These studies discuss molecular structural relationships and mechanisms of action, providing a deeper understanding of the chemical properties of these compounds (Kun & Mendeleyev, 1998).
Wissenschaftliche Forschungsanwendungen
Methyl-2-formyl benzoate is recognized for its versatility in organic synthesis, potentially benefiting the pharmaceutical industry due to properties like antifungal, antihypertensive, anticancer, and antiulcer effects (Farooq & Ngaini, 2019).
Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) demonstrates significant antiproliferative activity against human cancer cells, which is likely due to its impact on tubulin polymerization (Minegishi et al., 2015).
(E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate offers potential for organic synthesis and diverse applications (Şahin et al., 2015).
Selective photoreactions with 2-alkoxymethyl-5-methylphenacyl chloride and benzoate can yield products like 3-alkoxy-6-methylindan-1-ones, beneficial for synthetic organic chemistry (Plíštil et al., 2006).
Synthesis of radiopharmaceuticals, such as [benzyl-7-3H] and [benzoyl-7-14C] methyl 4-(2,5-dihydroxybenzylamino)benzoate, has been reported (Taylor et al., 1996).
Cyano(ethoxycarbonothioylthio)methyl benzoate is noted as a novel one-carbon radical equivalent, introducing an acyl unit through xanthate transfer radical addition to olefins (Bagal et al., 2006).
The synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate is optimized using cupric oxide and a mix of calcium carbonate and potassium carbonate as catalyst and condensing agent (Hong-xiang, 2012).
Lateral methyl substitution significantly affects the mesophase behavior of aryl 4-alkoxyphenylazo benzoates, influencing properties like steric, mesomeric, and polarisability effects (Naoum et al., 2015).
Denitrifying bacteria can efficiently degrade methylphenols and dimethylphenols into CO2 and nitrate, highlighting potential industrial applications (Rudolphi et al., 2004).
Hyperbranched aromatic polyamides synthesized from compounds like methyl 3,5-bis(4-aminophenoxy)benzoate exhibit similar properties to polymers 1, 2, and 3 (Yang et al., 1999).
Safety And Hazards
While specific safety and hazard information for “Methyl 3-(4-formylphenoxy)benzoate” is not available, general safety measures for handling chemicals should be followed. This includes wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
Eigenschaften
IUPAC Name |
methyl 3-(4-formylphenoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-18-15(17)12-3-2-4-14(9-12)19-13-7-5-11(10-16)6-8-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBAESLKZPSLGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585633 | |
| Record name | Methyl 3-(4-formylphenoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-formylphenoxy)benzoate | |
CAS RN |
103561-09-7 | |
| Record name | Methyl 3-(4-formylphenoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



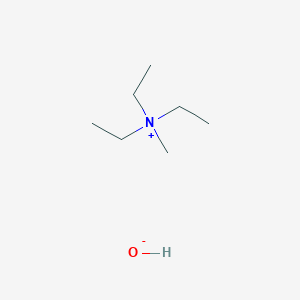
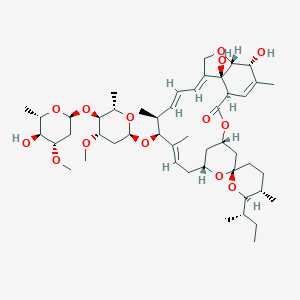
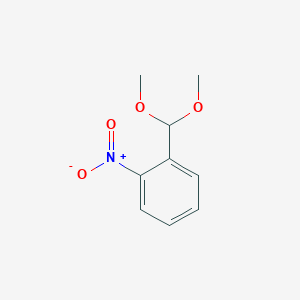


![1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel-](/img/structure/B18442.png)
![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B18443.png)

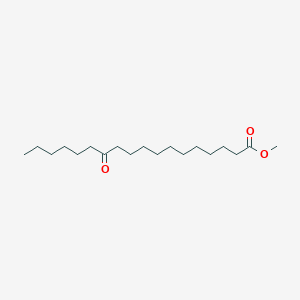
![Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite](/img/structure/B18452.png)
![3-Isopropylbenzo[c]isoxazole](/img/structure/B18455.png)


